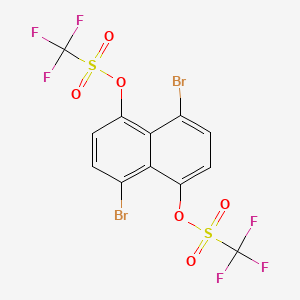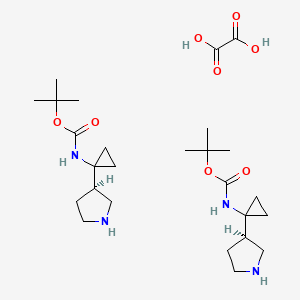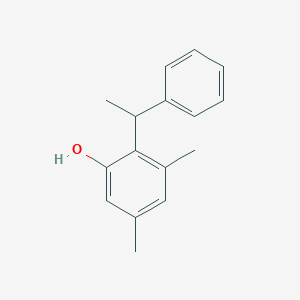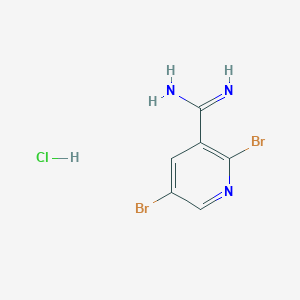
2,5-Dibromonicotinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromonicotinimidamide hydrochloride is a chemical compound that belongs to the class of nicotinimidamides It is characterized by the presence of two bromine atoms at the 2 and 5 positions of the nicotinimidamide ring, and a hydrochloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromonicotinimidamide hydrochloride typically involves the bromination of nicotinimidamide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 5 positions. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of nicotinimidamide, followed by its bromination and subsequent conversion to the hydrochloride salt. The process is optimized for high yield and purity, with careful control of reaction parameters to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromonicotinimidamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted nicotinimidamides, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
2,5-Dibromonicotinimidamide hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-Dibromonicotinimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The bromine atoms and the nicotinimidamide moiety play a crucial role in its biological activity. The compound may act by inhibiting certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
2,5-Dibromonicotinimidamide hydrochloride can be compared with other similar compounds, such as:
2,5-Dichloronicotinimidamide hydrochloride: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoronicotinimidamide hydrochloride: Similar structure but with fluorine atoms instead of bromine.
2,5-Diiodonicotinimidamide hydrochloride: Similar structure but with iodine atoms instead of bromine.
Uniqueness
The uniqueness of this compound lies in its specific bromine substitution pattern, which imparts distinct chemical and biological properties compared to its analogs. The presence of bromine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C6H6Br2ClN3 |
|---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
2,5-dibromopyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C6H5Br2N3.ClH/c7-3-1-4(6(9)10)5(8)11-2-3;/h1-2H,(H3,9,10);1H |
InChI Key |
SGGPMKYAKKCIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=N)N)Br)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[1-(3,4-dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B13660301.png)
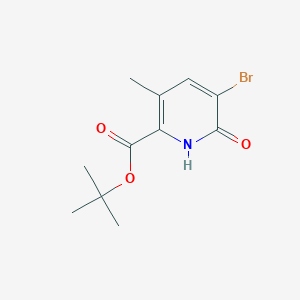
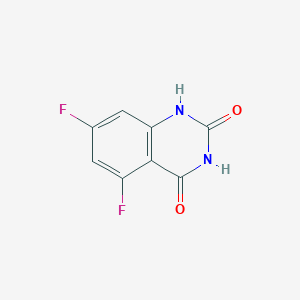

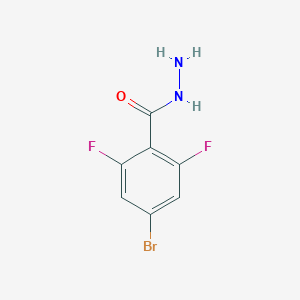

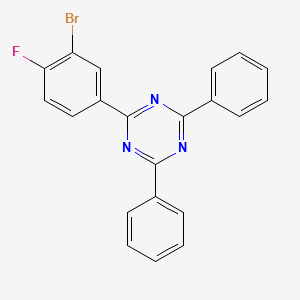
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
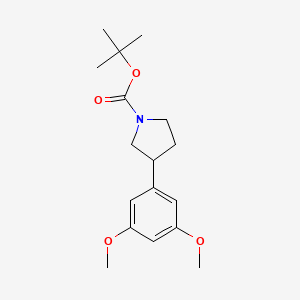
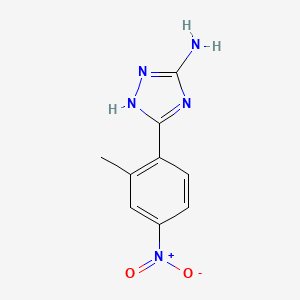
![5-Bromo-7-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13660363.png)
